molecular formula C21H40Cl2O2S2 B12662002 Isopropyl 9,10-bis(chlorothio)octadecanoate CAS No. 98072-21-0

Isopropyl 9,10-bis(chlorothio)octadecanoate

Cat. No.: B12662002
CAS No.: 98072-21-0
M. Wt: 459.6 g/mol
InChI Key: BDLLOACFERESGW-UHFFFAOYSA-N
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Description

Isopropyl 9,10-bis(chlorothio)octadecanoate is a synthetic organic compound with the molecular formula C21H39Cl2O2S2 It is an ester derivative of octadecanoic acid, featuring two chlorothio groups attached to the 9th and 10th carbon atoms of the octadecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 9,10-bis(chlorothio)octadecanoate typically involves the esterification of 9,10-bis(chlorothio)octadecanoic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 9,10-bis(chlorothio)octadecanoate can undergo various chemical reactions, including:

    Oxidation: The chlorothio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of isopropyl 9,10-bis(chlorothio)octadecanol.

    Substitution: Formation of derivatives with substituted nucleophiles.

Scientific Research Applications

Isopropyl 9,10-bis(chlorothio)octadecanoate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of isopropyl 9,10-bis(chlorothio)octadecanoate involves its interaction with molecular targets through its chlorothio and ester functional groups. The chlorothio groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester linkage can be hydrolyzed by esterases, releasing the active 9,10-bis(chlorothio)octadecanoic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 9,10-dichlorooctadecanoate: Similar structure but lacks the thio groups.

    Isopropyl 9,10-bis(methylthio)octadecanoate: Similar structure with methylthio groups instead of chlorothio groups.

    Isopropyl 9,10-bis(ethoxythio)octadecanoate: Similar structure with ethoxythio groups.

Uniqueness

Isopropyl 9,10-bis(chlorothio)octadecanoate is unique due to the presence of chlorothio groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

98072-21-0

Molecular Formula

C21H40Cl2O2S2

Molecular Weight

459.6 g/mol

IUPAC Name

propan-2-yl 9,10-bis(chlorosulfanyl)octadecanoate

InChI

InChI=1S/C21H40Cl2O2S2/c1-4-5-6-7-9-12-15-19(26-22)20(27-23)16-13-10-8-11-14-17-21(24)25-18(2)3/h18-20H,4-17H2,1-3H3

InChI Key

BDLLOACFERESGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC(C)C)SCl)SCl

Origin of Product

United States

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